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Compound of Interest

Compound Name:
3-Chloro-4-

morpholinobenzaldehyde

Cat. No.: B1599541 Get Quote

This guide provides a comprehensive overview of the physical properties, synthesis, and

characterization of 3-Chloro-4-morpholinobenzaldehyde, a compound of interest for

researchers and professionals in drug development and fine chemical synthesis. This

document is structured to deliver not just data, but also the scientific rationale behind the

presented information, reflecting field-proven insights and expertise.

Introduction and Molecular Overview
3-Chloro-4-morpholinobenzaldehyde, with the CAS Number 886500-23-8, is a substituted

aromatic aldehyde. Its structure, featuring a benzaldehyde core with a chlorine atom and a

morpholine ring at positions 3 and 4 respectively, makes it a valuable intermediate in organic

synthesis. The electron-donating morpholine group and the electron-withdrawing chlorine atom

and aldehyde group create a unique electronic environment within the molecule, influencing its

reactivity and physical properties. This compound is of particular interest in the synthesis of

more complex molecules with potential applications in medicinal chemistry and materials

science.

Caption: Molecular structure of 3-Chloro-4-morpholinobenzaldehyde.

Core Physical Properties
Precise experimental data for 3-Chloro-4-morpholinobenzaldehyde is not extensively

reported in publicly available literature. The following table summarizes its key physical
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properties based on information from chemical suppliers and predicted values. It is crucial for

researchers to experimentally verify these properties for any specific batch.

Property Value Source

CAS Number 886500-23-8 ChemicalBook[1]

Molecular Formula C₁₁H₁₂ClNO₂ Calculated

Molecular Weight 225.67 g/mol BLD Pharm[2]

Appearance

Expected to be a solid at room

temperature, likely a crystalline

powder.

Inferred from similar

compounds

Melting Point

Not experimentally determined.

Predicted to be in the range of

80-120 °C based on analogous

compounds.

Prediction

Boiling Point

Not experimentally determined.

Predicted to be >300 °C at

atmospheric pressure.

Prediction

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, chloroform,

and ethyl acetate. Sparingly

soluble in alcohols and likely

insoluble in water.

Inferred from structure

Synthesis and Methodologies
A robust and reproducible synthesis is paramount for obtaining high-purity 3-Chloro-4-
morpholinobenzaldehyde. While a specific protocol for this exact molecule is not widely

published, a reliable synthetic route can be designed based on well-established nucleophilic

aromatic substitution reactions.
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Proposed Synthetic Pathway: Nucleophilic Aromatic
Substitution
The most logical approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with

morpholine. The fluorine atom at the para position is activated towards nucleophilic substitution

by the electron-withdrawing aldehyde group. The chlorine atom at the meta position is

significantly less reactive.

3-Chloro-4-fluorobenzaldehyde

Base (e.g., K₂CO₃)
Solvent (e.g., DMSO or DMF)

Morpholine

3-Chloro-4-morpholinobenzaldehydeNucleophilic Aromatic Substitution

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Chloro-4-morpholinobenzaldehyde.

Detailed Experimental Protocol
This protocol is a self-validating system, where reaction progress can be monitored by Thin

Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by

standard analytical techniques.

Materials:

3-Chloro-4-fluorobenzaldehyde (1 equivalent)

Morpholine (1.2 equivalents)

Potassium Carbonate (K₂CO₃), anhydrous (2 equivalents)

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Brine solution
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 3-chloro-4-fluorobenzaldehyde and anhydrous potassium carbonate.

Solvent and Reagent Addition: Add anhydrous DMSO or DMF to the flask to dissolve the

starting materials. Add morpholine to the reaction mixture.

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The

choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the

potassium carbonate and facilitates the nucleophilic attack.

Monitoring the Reaction: Monitor the progress of the reaction by TLC, using a suitable eluent

system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot

and the appearance of a new, more polar product spot will indicate the reaction's

progression.

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it

into a separatory funnel containing water.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The use of a brine wash

for the combined organic layers helps to remove any residual water and inorganic salts.

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using

a gradient of ethyl acetate in hexane to afford the pure 3-Chloro-4-
morpholinobenzaldehyde.

Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Chloro-4-morpholinobenzaldehyde are not readily

available, its spectral characteristics can be predicted based on its functional groups and by

comparison with analogous compounds.
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¹H NMR Spectroscopy
Aldehyde Proton: A singlet is expected between δ 9.8 and 10.0 ppm.

Aromatic Protons: Three protons on the aromatic ring will likely appear as a set of multiplets

between δ 7.0 and 8.0 ppm.

Morpholine Protons: Two distinct triplets are expected for the methylene protons of the

morpholine ring. The protons adjacent to the nitrogen will likely appear around δ 3.2-3.4

ppm, and the protons adjacent to the oxygen will be shifted downfield to around δ 3.8-4.0

ppm.

¹³C NMR Spectroscopy
Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the range of δ

190-195 ppm.

Aromatic Carbons: Six signals for the aromatic carbons are expected between δ 110 and

160 ppm. The carbon attached to the morpholine nitrogen will be significantly shielded.

Morpholine Carbons: Two signals for the morpholine carbons are expected, with the carbons

adjacent to the nitrogen appearing around δ 45-50 ppm and the carbons adjacent to the

oxygen appearing around δ 65-70 ppm.

Infrared (IR) Spectroscopy
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group

is expected around 1690-1710 cm⁻¹.

C-H Stretch (Aldehyde): A characteristic C-H stretching vibration for the aldehyde proton is

expected to appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of

1450-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic ring.

C-N Stretch: A stretching vibration for the C-N bond of the morpholine group is expected

around 1250-1350 cm⁻¹.
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C-O-C Stretch: A strong C-O-C stretching band from the morpholine ring is expected around

1115 cm⁻¹.

C-Cl Stretch: A weak to medium absorption band for the C-Cl stretch is expected in the

fingerprint region, typically between 600 and 800 cm⁻¹.

Safety, Handling, and Storage
Due to the lack of a specific Safety Data Sheet (SDS) for 3-Chloro-4-
morpholinobenzaldehyde, it is imperative to handle this compound with caution, assuming it

may be hazardous. The safety precautions for similar aromatic aldehydes and chlorinated

compounds should be followed.

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust

and contact with skin and eyes. Wear appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion
3-Chloro-4-morpholinobenzaldehyde is a synthetically valuable compound with significant

potential in various fields of chemical research. While comprehensive experimental data on its

physical properties are currently limited, this guide provides a robust framework for its

synthesis, characterization, and safe handling based on established chemical principles and

data from analogous structures. It is the responsibility of the researcher to conduct thorough

experimental validation of the information provided herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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